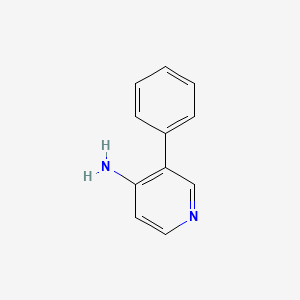

3-Phenylpyridin-4-amine

Beschreibung

Significance as a Privileged Chemical Scaffold

In medicinal chemistry, certain molecular frameworks, known as privileged structures, are frequently found in a variety of biologically active compounds. scielo.br These scaffolds, such as the pyridine (B92270) ring system, have demonstrated the ability to interact with multiple biological targets, making them a cornerstone in drug discovery. scielo.brrsc.orgnih.govrsc.org The pyridine nucleus is a key component in numerous FDA-approved drugs. rsc.orgnih.gov The 3-phenylpyridin-4-amine structure can be considered a privileged scaffold due to its presence in molecules designed for various therapeutic applications. pmarketresearch.comresearchgate.net

Historical Context of Pyridine and Aniline (B41778) Derivative Research

The history of pyridine research dates back to the 19th century when it was first isolated from coal tar. openaccessjournals.comwikipedia.org The structure of pyridine was elucidated in the 1860s and 1870s. rsc.orgwikipedia.org The first synthesis of pyridine was reported in 1876. nih.gov Since then, the study of pyridine derivatives has grown exponentially, driven by their diverse applications in pharmaceuticals and agrochemicals. rsc.orgopenaccessjournals.com

Similarly, aniline and its derivatives have a rich history, beginning with its discovery in 1826. mdpi.com It became a cornerstone of the synthetic dye industry in the mid-19th century. mdpi.commcgill.ca The development of aniline derivatives has been pivotal in the creation of various drugs, including sulfonamides and other antibacterial agents. mcgill.ca The study of both pyridine and aniline derivatives has laid the groundwork for the synthesis and exploration of compounds like this compound.

Current Research Landscape and Interdisciplinary Relevance

The current research landscape for this compound and its analogs is broad and interdisciplinary. In medicinal chemistry, these compounds are being investigated for their potential as kinase inhibitors for cancer therapy and for the treatment of autoimmune diseases. pmarketresearch.comresearchgate.net Derivatives of N-phenylpyridin-4-amine are being explored as treatments for non-small cell lung cancer. pmarketresearch.com Beyond medicine, these compounds are finding applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells. pmarketresearch.com Their use as intermediates in the synthesis of fungicides for agriculture further highlights their versatility. pmarketresearch.com The demand for N-phenylpyridin-4-amine is significant in the pharmaceutical and agrochemical sectors, with Asia-Pacific, North America, and Europe being the primary consumers. pmarketresearch.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTBROPARUQBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673484 | |

| Record name | 3-Phenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211524-38-7 | |

| Record name | 3-Phenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Phenylpyridin 4 Amine and Its Derivatives

Direct Amination Approaches

Direct amination strategies involve the introduction of an amino group onto a pre-formed 3-phenylpyridine (B14346) core. These methods are often sought after for their atom economy and straightforwardness.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a fundamental approach for the synthesis of arylamines. In the context of 3-phenylpyridin-4-amine, this typically involves the displacement of a leaving group at the 4-position of the pyridine (B92270) ring by an amine nucleophile. The reactivity of the pyridine ring is enhanced by the electron-withdrawing nature of the ring nitrogen, which activates the ortho and para positions to nucleophilic attack. rsc.org

For instance, the reaction of pentachloropyridine (B147404) with N-(4-chlorophenyl)formamide under basic conditions in acetonitrile (B52724) results in nucleophilic attack at the 4-position of the pyridine ring. rsc.org While this specific example does not yield this compound directly, it demonstrates the principle of nucleophilic substitution on a pyridine ring. The synthesis of 3-amino-4-phenylpyridine (B131099) derivatives can also be achieved through a multi-step sequence starting from 3-pivaloylaminopyridines. rsc.orgrsc.org

A general strategy for preparing primary amines involves the reaction of a nitrogen nucleophile with a carbon electrophile. libretexts.org For example, the Gabriel synthesis utilizes phthalimide (B116566) as an ammonia (B1221849) surrogate to avoid over-alkylation. libretexts.org While not directly applied to 3-phenylpyridine in the provided sources, this principle can be adapted. A more direct approach involves the reaction of a halo-pyridine with an amine, often catalyzed by a transition metal.

Palladium-Catalyzed Amination

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, has become a powerful tool for the formation of C-N bonds. This methodology is applicable to a wide range of aryl and heteroaryl halides, including those of pyridine. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with a halide. acs.orgmit.edu

The synthesis of N3-substituted-2,3-diaminopyridines has been achieved through Pd-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines. nih.gov This demonstrates the feasibility of aminating a pyridine ring bearing an existing amino group. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphines such as RuPhos and BrettPhos showing excellent performance. nih.gov

An efficient palladium-catalyzed tandem amination has been developed for the synthesis of functionalized 4-quinolones from o-haloaryl acetylenic ketones and primary amines. organic-chemistry.org This process highlights the versatility of palladium catalysis in constructing complex heterocyclic systems. Furthermore, the use of aqueous ammonia in palladium-catalyzed allylic amination has been shown to be effective for the synthesis of primary amines, a method that could potentially be adapted for the synthesis of this compound. organic-chemistry.org

| Catalyst System | Substrates | Conditions | Yield |

| Pd₂(dba)₃ / PPh₃ | o-haloaryl acetylenic ketones, primary amines | Toluene, 100 °C | Good to excellent |

| RuPhos/BrettPhos Precatalysts | 3-halo-2-aminopyridines, primary/secondary amines | LiHMDS (base) | Efficient |

| [PdCl(η³-allyl)]₂ / (R)-BINAP | Allylic acetates, aqueous ammonia | 1,4-dioxane | High yield, 87% ee |

This table summarizes palladium-catalyzed amination reactions for the synthesis of various nitrogen-containing heterocycles and amines.

Chromium-Catalyzed Amination

Chromium-based catalysts offer a less common but effective alternative for amination reactions. While less explored than palladium, chromium catalysis can provide unique reactivity and selectivity. Chromium(II) chloride has been shown to regioselectively catalyze the amination of chloropyridines and related heterocycles with magnesium amides. organic-chemistry.org This method is notable for its use of a first-row transition metal and its tolerance of various functional groups. The toxicity of certain chromium species, particularly Cr(VI), has somewhat limited its broader application in organic synthesis, though less toxic Cr(III) and Cr(II) salts are effective catalysts. beilstein-journals.org

Cross-Coupling Reactions for Phenyl and Pyridine Moiety Integration

An alternative and widely used strategy for constructing the this compound scaffold involves the formation of the C-C bond between the phenyl and pyridine rings via cross-coupling reactions. This approach typically starts with a functionalized pyridine and a functionalized phenyl derivative.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms. libretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate. libretexts.org

An efficient synthesis of 3-amino-4-phenylpyridine derivatives has been reported via a Suzuki coupling. rsc.orgrsc.org In this approach, 4-iodo-3-pivaloylaminopyridines are coupled with suitable phenylboronic acids. rsc.orgrsc.org This strategy allows for the introduction of various substituted phenyl groups at the 4-position of the pyridine ring. The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly valuable tool in organic synthesis. nih.gov

The synthesis of novel pyridine derivatives has been achieved through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst. nih.gov This demonstrates the direct use of an aminopyridine derivative in a Suzuki coupling, highlighting the robustness of this methodology.

| Pyridine Substrate | Phenyl Reagent | Catalyst | Base | Solvent | Yield |

| 4-Iodo-3-pivaloylaminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Not specified |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to good |

This table presents examples of Suzuki coupling reactions for the synthesis of phenylpyridine derivatives.

Heck Coupling Reactions

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.org This reaction is a powerful method for the formation of C-C bonds and the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org While the direct synthesis of this compound via a standard Heck reaction is not explicitly detailed in the provided context, variations of this reaction can be employed to construct related heterocyclic systems.

For example, a palladium(II)-catalyzed cascade Heck/intramolecular C(sp²)-H amidation reaction has been described for the synthesis of 4-aryl-2-quinolinone derivatives. researchgate.net This process involves an initial Heck reaction to form an intermediate, which then undergoes an intramolecular amidation. This type of tandem reaction showcases the potential of Heck-type transformations in the synthesis of complex nitrogen-containing heterocycles. The amino-Heck reaction is a variation where a nitrogen-carbon bond is formed, as seen in the intramolecular reaction of an oxime to form a pyridine compound. wikipedia.org

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of pyridine rings. This approach avoids the pre-functionalization of starting materials, thus shortening synthetic sequences.

Recent advancements have demonstrated the utility of transition metal-catalyzed C-H activation for the arylation and alkylation of pyridine derivatives. For instance, palladium-catalyzed reactions have been employed for the direct C-H arylation of pyridine cores. acs.org These methods often utilize a directing group to achieve high regioselectivity. Dual catalysis systems, combining transition metal catalysis with photoredox catalysis, have further expanded the scope of C-H functionalization, enabling reactions under mild conditions. beilstein-journals.orgnih.gov For example, a dual catalysis approach involving a palladium catalyst and a photocatalyst can facilitate the coupling of aryl halides with pyridine derivatives. beilstein-journals.org

Ruthenium-catalyzed meta-selective C(sp²)–H alkylation of phenylpyridine substrates has been achieved using blue LED irradiation, showcasing the potential of photoredox catalysis in conjunction with C-H activation. beilstein-journals.org Similarly, rhodium catalysts have been effective in directing C-H bond additions to imines, which can be a pathway to constructing complex amine-substituted carbocycles. nih.gov

Table 1: Examples of C-H Functionalization Strategies

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / K₂CO₃ or KOAc | meta-selective C(sp²)–H alkylation | Utilizes blue LED irradiation; good to excellent yields. | beilstein-journals.org |

| Pd(II) / Photocatalyst | DG-assisted C–H activation/arylation | Dual catalysis enables coupling with aryldiazonium salts. | beilstein-journals.org |

| Rh(III) | Nitrogen-directed C–H bond activation | Forms cyclometalated complexes for further functionalization. | nih.gov |

Cyclization Reactions and Ring-Forming Syntheses

Cyclization reactions are fundamental to the synthesis of the pyridine core of this compound. These methods involve the formation of the heterocyclic ring from acyclic or simpler cyclic precursors.

A common strategy involves the base-catalyzed intramolecular aldol-type cyclization of N-(3-oxoalkenyl)phenylacetamides to yield 3-phenyl-2(1H)-pyridinones, which can be further functionalized. arkat-usa.org The success of this cyclization is highly dependent on the acidity of the α-carbamoyl C-H bond and the reaction conditions. arkat-usa.org For instance, the cyclization of tertiary amide Z-3a proceeds under milder conditions and gives higher yields compared to secondary amides. arkat-usa.org Another approach involves the reaction of acetylenic ketones with cyanothioacetamide to produce 2-thioxo-1,2-dihydropyridine-3-carbonitriles. researchgate.net

Intramolecular cyclization pathways offer a direct route to the pyridine ring system. For example, the intramolecular aldol (B89426) condensation of compounds containing both carbonyl and amide functionalities is a general method for synthesizing 2(1H)-pyridinones. arkat-usa.org The transformation of N-(3-oxoalkenyl)amides in a basic medium is influenced by structural and electronic factors. arkat-usa.org Another example is the intramolecular cyclization of monoamides formed from the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides, leading to oxazolo[5,4-b]pyridine (B1602731) derivatives. researchgate.net Furthermore, radical-mediated intramolecular cyclization of linear amino-aldehydes catalyzed by cobalt(II) has been developed for the synthesis of piperidines, which are related saturated heterocycles. mdpi.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgbibliomed.org MCRs are advantageous for their atom economy, reduced number of synthetic steps, and potential for creating diverse molecular libraries. bibliomed.orgfrontiersin.org

The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR that can be adapted to produce pyridine derivatives. organic-chemistry.org More contemporary MCRs for pyridine synthesis involve the one-pot condensation of aldehydes, amines, dialkyl acetylenedicarboxylates, and an active methylene (B1212753) compound. bibliomed.org For instance, a four-component reaction of an aldehyde, an amine, a dialkyl acetylenedicarboxylate, and malononitrile (B47326) or ethyl cyanoacetate, catalyzed by morpholine, affords polysubstituted dihydropyridine derivatives in high yields. bibliomed.org Another one-pot, three-component reaction involves aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) to synthesize 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles. kemdikbud.go.id

Table 2: Comparison of Cyclization Strategies

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Cyclization of Precursors | Base-catalyzed intramolecular aldol-type cyclization of N-(3-oxoalkenyl)phenylacetamides. | Synthesis of 3-phenyl-2(1H)-pyridinones. | arkat-usa.org |

| Intramolecular Cyclization | Intramolecular S-Michael addition followed by retro-Michael addition. | Synthesis of benzooxathiepines from pyridinium (B92312) 1,4-zwitterions. | mdpi.com |

| Multi-component Reactions | One-pot four-component condensation of an aldehyde, amine, dialkyl acetylenedicarboxylate, and active methylene compound. | Synthesis of polysubstituted dihydropyridine derivatives. | bibliomed.org |

Intramolecular Cyclization Pathways

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of alternative energy sources and catalysts.

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a green chemistry tool. jocpr.comnih.gov Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. nih.gov

In the context of pyridine synthesis, microwave irradiation has been successfully employed in the three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium acetate to produce 2,4,6-trisubstituted pyridine-3-carbonitrile (B1148548) derivatives in good yields. jocpr.com This method offers a rapid and efficient route to highly functionalized pyridines. jocpr.com Microwave-assisted synthesis has also been used for the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate to produce 5-substituted 3-amino-1,2,4-triazoles, demonstrating its versatility in heterocyclic synthesis. mdpi.com The use of sealed vessels in microwave reactors allows for reactions to be carried out at temperatures above the boiling point of the solvent, further accelerating the reaction rate. mdpi.com

Table 3: Microwave-Assisted Synthesis of Pyridine Derivatives

| Reactants | Product | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Chalcones, 3-aminobut-2-enenitrile, ammonium acetate | 2,4,6-trisubstituted pyridine-3-carbonitriles | Ethanol, MW irradiation at 130-140 °C | Reduced reaction time (10-30 min), good yields (49-90%). | jocpr.com |

| Aminoguanidine bicarbonate, carboxylic acids | 5-substituted 3-amino-1,2,4-triazoles | HCl catalyst, MW irradiation at 180 °C in sealed vial | High yields, suitable for volatile acids. | mdpi.com |

Stereoselective Synthesis of this compound Derivatives

The quest for enantiomerically pure pharmaceuticals has driven the development of sophisticated stereoselective synthetic methodologies. In the context of this compound derivatives, achieving stereocontrol is a significant challenge, particularly for the creation of axially chiral atropisomers. Atropisomerism arises from hindered rotation around a single bond, in this case, the C-C bond connecting the pyridine and phenyl rings. This phenomenon is typically observed when bulky substituents are present at the ortho positions of the phenyl ring, creating a stable chiral axis.

Atroposelective Synthesis via Asymmetric Catalysis

A prominent strategy for the stereoselective synthesis of axially chiral biaryls, including 3-phenylpyridine derivatives, involves asymmetric catalysis. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of enantioselective transformations. beilstein-journals.org These catalysts can activate substrates through a network of hydrogen bonds, creating a chiral environment that directs the stereochemical outcome of the reaction. beilstein-journals.orgsigmaaldrich.com

One potential approach for the atroposelective synthesis of this compound derivatives involves a multicomponent reaction catalyzed by a chiral phosphoric acid. For instance, the Groebke-Blackburn-Bienaymé reaction, which combines a 2-aminopyridine (B139424) derivative, an aldehyde, and an isocyanide, can be rendered enantioselective. nih.gov By employing a 2-amino-6-arylpyridine where the aryl group bears ortho-substituents, it is possible to construct axially chiral imidazo[1,2-a]pyridines. nih.govresearchgate.net A similar strategy could be adapted for the synthesis of this compound analogs.

A hypothetical, yet plausible, synthetic route could involve the reaction of a 4-aminopyridine (B3432731) precursor with an ortho-substituted phenylboronic acid under conditions that favor atroposelective C-C bond formation. The key to success in such a synthesis would be the selection of a suitable chiral ligand or catalyst that can effectively discriminate between the two atropisomeric transition states leading to the enantiomeric products.

Research Findings in Atroposelective Heterobiaryl Synthesis

While specific research on the stereoselective synthesis of this compound is not extensively documented, studies on structurally related heterobiaryls provide valuable insights. For example, the rhodium(II)-catalyzed ring expansion of 3-aryl indoles has been shown to produce 4-aryl quinolines with high enantioselectivity. chemrxiv.org This transformation proceeds through a dynamic kinetic resolution, where the catalyst preferentially reacts with one enantiomer of the rapidly racemizing starting material. chemrxiv.org

In another relevant study, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines was achieved through an asymmetric multicomponent reaction catalyzed by a chiral phosphoric acid. nih.gov This work highlights the importance of a remote hydrogen-bonding donor on the substrate to achieve high levels of stereoselectivity. nih.gov The researchers demonstrated that various 6-aryl-2-aminopyridines could be converted into their corresponding atropisomeric products in high yields and with excellent enantioselectivities. nih.gov

These findings suggest that a similar chiral phosphoric acid-catalyzed approach could be successfully applied to the synthesis of this compound derivatives bearing appropriate ortho-substituents on the phenyl ring. The catalyst would likely activate the substrates through hydrogen bonding, and the chiral backbone of the catalyst would control the stereoselectivity of the C-C bond-forming step.

The following data table illustrates the typical outcomes of such a chiral phosphoric acid-catalyzed atroposelective synthesis, based on results from analogous systems.

| Entry | Aryl Group (in 2-amino-6-arylpyridine) | Aldehyde | Isocyanide | Catalyst | Yield (%) | ee (%) |

| 1 | 2-Methylphenyl | Benzaldehyde | tert-Butyl isocyanide | (R)-CPA 1 | 92 | 95 |

| 2 | 2-Methoxyphenyl | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | (R)-CPA 1 | 88 | 92 |

| 3 | 2-Chlorophenyl | Naphthaldehyde | Benzyl isocyanide | (R)-CPA 1 | 95 | 97 |

| 4 | 2,6-Dimethylphenyl | Furfural | tert-Butyl isocyanide | (S)-CPA 2 | 85 | 99 |

Table 1: Representative Results for the Atroposelective Synthesis of Axially Chiral Imidazo[1,2-a]pyridines via Asymmetric Multicomponent Reaction. (Data is representative of similar reactions reported in the literature and serves as a hypothetical illustration for the synthesis of this compound analogs)

Chemical Reactivity and Mechanistic Investigations of 3 Phenylpyridin 4 Amine

Fundamental Reaction Pathways

The reactivity of 3-Phenylpyridin-4-amine is characterized by reactions involving the nucleophilic amino group and the aromatic pyridine (B92270) and phenyl rings.

Substitution Reactions

The presence of a lone pair of electrons on the nitrogen atom of the amino group makes it a good nucleophile, susceptible to attack by various electrophiles. libretexts.org Consequently, this compound is expected to undergo common amine reactions such as alkylation and acylation.

Alkylation and Acylation: The amino group can be alkylated by reacting with alkyl halides or other alkylating agents, leading to the formation of secondary and tertiary amines. fiveable.me Similarly, acylation with acyl chlorides or anhydrides yields the corresponding amides. quora.com These reactions proceed via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating or acylating agent. quora.com

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. libretexts.org When such reactions do occur, they typically favor substitution at the 3-position. libretexts.org However, in this compound, the activating effect of the amino group at position 4 and the presence of the phenyl group at position 3 complicate this picture. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. nih.gov In this molecule, the positions ortho to the amino group (2 and 6) are electronically activated. The phenyl group at C3 will also influence the regioselectivity.

Cross-Coupling Reactions: The amino group can also participate in cross-coupling reactions. For instance, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. rsc.org This suggests that this compound could similarly be N-arylated.

| Reaction Type | Reagents/Catalysts | Products | General Principle |

| Alkylation | Alkyl halides | Secondary/tertiary amines | Nucleophilic substitution at the amino group fiveable.me |

| Acylation | Acyl chlorides, Anhydrides | Amides | Nucleophilic substitution at the amino group quora.com |

| N-Arylation | Aryl halides, Palladium catalyst, Ligand, Base | N-Aryl amines | Buchwald-Hartwig cross-coupling rsc.org |

| Electrophilic Substitution | Electrophiles (e.g., Br₂) | Substituted pyridines | The amino group activates the ring for electrophilic attack nih.gov |

Oxidation and Reduction Transformations

The oxidation and reduction of this compound can target the pyridine ring, the amino group, or other reducible/oxidizable functionalities that may be present on substituted derivatives.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under certain conditions, for example, through catalytic hydrogenation. google.com In a process for preparing a related complex molecule, a nitro group on a phenylpyridine scaffold was reduced to an aniline (B41778) (amino group) using a reducing agent. google.comambeed.com This indicates that if a nitro-substituted precursor to this compound were used, the nitro group could be selectively reduced to the amine.

Oxidation: The amino group of this compound can be oxidized. nih.gov The pyridine nitrogen can also be oxidized to an N-oxide using appropriate oxidizing agents. nih.gov Furthermore, studies on the related compound 1-methyl-4-phenylpyridine (MPP+) have shown that it can inhibit mitochondrial NADH oxidation, highlighting the potential for pyridinium-type compounds to participate in redox processes within biological systems. mdpi.com

| Transformation | Reagents/Conditions | Potential Products | Relevant Findings |

| Reduction | Reducing agents (e.g., H₂/Pd/C) | Piperidine derivatives, Anilines from nitro precursors | Reduction of a nitro group on a phenylpyridine has been documented. google.comambeed.com |

| Oxidation | Oxidizing agents | Pyridine N-oxides, Products of amino group oxidation | Amines and pyridine nitrogens are susceptible to oxidation. nih.gov |

C-H Activation Mechanistic Studies

The direct functionalization of carbon-hydrogen (C-H) bonds in this compound and related phenylpyridine structures represents a powerful and atom-economical synthetic strategy. Mechanistic studies have shed light on the pathways through which transition metals catalyze these transformations.

Ligand-Directed C-H Activation

In many transition metal-catalyzed reactions, the pyridine nitrogen of a phenylpyridine substrate acts as a directing group. libretexts.orgnih.govCurrent time information in Bangalore, IN. It coordinates to the metal center and positions the catalyst in proximity to a specific C-H bond, typically on the phenyl ring, facilitating its cleavage. libretexts.orgnih.gov This process, known as cyclometalation, forms a stable metallacycle intermediate that can then undergo further functionalization. libretexts.orgnih.gov Palladium, rhodium, and ruthenium are common catalysts for these transformations. Current time information in Bangalore, IN. The catalytic cycle often involves the formation of the cyclometalated intermediate, followed by steps such as oxidation of the metal center and reductive elimination to form the final product. libretexts.orgnih.gov

For instance, palladium-catalyzed C-H functionalization can proceed through a Pd(II)/Pd(IV) cycle, where the initial C-H activation forms a palladacycle. libretexts.org This is followed by oxidation to a Pd(IV) species and subsequent C-O, C-N, or C-C bond-forming reductive elimination. libretexts.org

Concerted Metalation-Deprotonation (CMD) Mechanisms

The Concerted Metalation-Deprotonation (CMD) mechanism is a key pathway for C-H activation, particularly with higher valent, late transition metals like Pd(II), Rh(III), and Ir(III). fiveable.me In this pathway, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single transition state without the formation of a metal hydride intermediate. fiveable.me A base, often a carboxylate, is involved in deprotonating the substrate. fiveable.me

Theoretical and experimental studies on phenylpyridines have supported the CMD mechanism. For example, in palladium-catalyzed reactions, it is proposed that the C-H activation proceeds via a six-membered ring transition state involving the palladium center, the pyridine directing group, and a carboxylate ligand that acts as the proton acceptor. The rate-determining step in many of these catalytic cycles is the CMD C-H bond cleavage.

Role of Carboxylates and Other Directing Groups

Carboxylates, such as acetate (B1210297), play a crucial role in many C-H activation reactions. They are not merely spectator ligands but actively participate in the CMD mechanism by acting as a base to accept the proton from the C-H bond being cleaved. fiveable.meambeed.comresearchgate.net The chelating ability of carboxylates allows them to remain bound to the metal center while facilitating an efficient deprotonation. researchgate.net Studies have shown that the strength of the carboxylic acid can influence the rate of the C-H activation step; carboxylates derived from stronger acids can make the metal center more electrophilic and accelerate the reaction. scirp.org

The reversibility of the CMD process has been examined with para-substituted phenylpyridines, and it was found that the thermodynamics of the C-H activation correlate with the heterolytic C-H bond strengths. quora.comambeed.com Besides the inherent pyridine nitrogen, other functional groups can be introduced to act as directing groups to control the regioselectivity of C-H functionalization. nih.gov

| Mechanistic Aspect | Key Features | Metals/Reagents Involved | Supporting Evidence/Examples |

| Ligand-Directed C-H Activation | Pyridine nitrogen coordinates to the metal, directing functionalization. | Pd, Rh, Ru | Formation of stable cyclometalated intermediates. libretexts.orgCurrent time information in Bangalore, IN. |

| Concerted Metalation-Deprotonation (CMD) | Simultaneous C-H bond breaking and C-metal bond formation. | Pd(II), Rh(III), Ir(III), Acetate | Six-membered ring transition state; Rate-determining step in many catalytic cycles. fiveable.me |

| Role of Carboxylates | Act as proton acceptors in the CMD mechanism. | Acetates, other carboxylates | Rate of C-H activation can depend on the pKa of the corresponding carboxylic acid. scirp.org |

Elucidation of Reaction Mechanisms in Derivative Synthesis

The elucidation of reaction mechanisms for the synthesis of this compound derivatives is a multifaceted process that combines experimental evidence with computational analysis to map the precise pathways of molecular transformation. Understanding these mechanisms is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes. Investigations focus on identifying intermediates, transition states, and the sequence of bond-forming and bond-breaking events.

A significant area of investigation involves transition-metal-catalyzed reactions, such as direct C-H activation, for creating new carbon-carbon or carbon-heteroatom bonds. In a study on related pyridine derivatives, a ruthenium-catalyzed direct arylation process was developed where the pyridine ring acts as a directing group. nih.gov The proposed mechanism for such transformations often involves a catalytic cycle that begins with the coordination of the directing group to the metal center. This is followed by a rate-limiting C-H bond activation step to form a metallacyclic intermediate. Subsequent reaction with an arylating agent (like an arylboronate) and reductive elimination yields the final product while regenerating the active catalyst. nih.gov The efficiency of this C-H activation can be significantly influenced by substituents on the pyridine ring. nih.gov

Another common route to derivatives involves the functionalization of the 4-amino group. The synthesis of amide derivatives through coupling with carboxylic acids is a prime example. The mechanism of this transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or phosphorus oxychloride (POCl₃) with pyridine are used to form a highly reactive activated ester or acyl phosphate (B84403) intermediate. growingscience.com The amino group of the pyridine then attacks this electrophilic species, leading to a tetrahedral intermediate which subsequently collapses to form the stable amide bond. growingscience.com

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for probing reaction mechanisms. DFT can be used to model the potential energy surface of a reaction, calculating the energies of reactants, intermediates, transition states, and products. beilstein-journals.orgresearchgate.net This allows researchers to compare different possible pathways and identify the one with the lowest activation energy barrier. beilstein-journals.org These computational studies can reveal whether a reaction is under kinetic or thermodynamic control and explain observed product selectivities. beilstein-journals.org

Table 1: Mechanistic Approaches in the Synthesis of Pyridine Derivatives This table is interactive. You can sort and filter the data.

| Reaction Type for Derivative Synthesis | Key Mechanistic Feature | Method of Investigation | References |

| Ruthenium-Catalyzed C-H Arylation | Pyridine as a directing group; metallacycle intermediate | Substrate scope analysis, isolation of intermediates | nih.gov |

| Amide Coupling | Formation of an activated ester or acyl intermediate | Optimization of coupling reagents and bases | growingscience.com |

| Four-Component Reaction | Knoevenagel condensation as the rate-determining step | UV-vis spectrophotometry for kinetic analysis | tandfonline.com |

| Photochemical Borylation | Photo-induced electron transfer forming aryl radicals | DFT calculations, cyclic voltammetry (CV) | researchgate.net |

| Pyrrolidine-2,3-dione Synthesis | Nucleophilic attack on iminium salt; kinetic vs. thermodynamic control | DFT calculations to map potential energy surface | beilstein-journals.org |

Kinetic Isotope Effect Studies in this compound Chemistry

While specific kinetic isotope effect (KIE) studies focusing exclusively on this compound are not extensively documented in peer-reviewed literature, the principles of KIE are fundamental for probing the mechanisms of its reactions. A KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes (e.g., hydrogen ¹H replaced by deuterium (B1214612) ²H). wikipedia.org Measuring KIEs provides powerful insight into the rate-determining step (RDS) of a reaction and the nature of the transition state. princeton.edu

The physical basis for the KIE lies in the difference in zero-point vibrational energy (ZPVE) between bonds to different isotopes. researchgate.net A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower ZPVE than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond.

Primary Kinetic Isotope Effects A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. princeton.edu For C-H bond cleavage, this effect is expressed as the ratio of the rate constants, kH/kD. A large primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the slowest step. princeton.edu In the context of this compound chemistry, a primary KIE could be used to investigate reactions such as:

Aromatic C-H Activation: If a C-H bond on the phenyl or pyridine ring is cleaved in the RDS of an arylation or alkylation reaction, substituting that hydrogen with deuterium would significantly slow the reaction.

N-H Bond Cleavage: In reactions where the deprotonation of the 4-amino group is the rate-limiting step, a significant kH/kD would be expected upon substitution of the amine protons with deuterium.

Benzylic Hydroxylation: In studies on related enzyme systems, a very large KIE (kH/kD ≈ 10) for the hydroxylation of a methyl group was observed, which provided evidence for the contribution of quantum mechanical tunneling to the reaction. nih.gov

Secondary Kinetic Isotope Effects A secondary KIE occurs when the isotopically substituted bond is not broken or formed in the rate-determining step. These effects are typically much smaller (kH/kD values are close to 1.0) and provide information about changes in the local environment of the isotope. wikipedia.org They are classified based on the location of the isotope relative to the reaction center:

α-Secondary KIE: Observed when the isotope is attached to the carbon undergoing a change in hybridization. A change from sp³ to sp² hybridization in the transition state typically results in a normal KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse KIE (kH/kD < 1). wikipedia.org This could be used to probe nucleophilic substitution reactions at a carbon adjacent to the pyridine ring.

β-Secondary KIE: Arises from isotopic substitution at a position beta to the reaction center and is often associated with the stabilization of developing positive charge (carbocation) in the transition state through hyperconjugation.

By applying these principles, researchers could design experiments to elucidate complex reaction mechanisms involving this compound, even in the absence of directly published precedents. For example, a competition experiment between this compound and its deuterated analogue could definitively determine if C-H bond cleavage is the rate-limiting step in a novel functionalization reaction.

Table 2: Application of Kinetic Isotope Effects in Mechanistic Chemistry This table is interactive. You can sort and filter the data.

| Type of KIE | Typical kH/kD Value | Mechanistic Implication | Potential Application for this compound Chemistry | References |

| Primary KIE | > 2 | Bond to isotope is broken in the rate-determining step. | Probing C-H activation or N-H deprotonation mechanisms. | princeton.edunih.gov |

| α-Secondary KIE (Normal) | ~1.1 - 1.2 | sp³ → sp² rehybridization at the transition state. | Investigating elimination or substitution reaction pathways. | wikipedia.org |

| α-Secondary KIE (Inverse) | ~0.8 - 0.9 | sp² → sp³ rehybridization at the transition state. | Probing nucleophilic addition to the pyridine ring. | wikipedia.org |

| Solvent Isotope Effect | Varies | Indicates the role of solvent protons (e.g., H₂O vs D₂O) in the RDS. | Determining if proton transfer from the solvent is rate-limiting. | wikipedia.org |

Advanced Spectroscopic and Analytical Characterization Techniques in 3 Phenylpyridin 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Phenylpyridin-4-amine. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its hydrogen atoms. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the protons on the pyridine (B92270) and phenyl rings. rsc.org The aromatic region of the spectrum is complex due to the coupling between adjacent protons. The protons on the pyridine ring are typically observed at different chemical shifts from those on the phenyl ring, and their specific positions and splitting patterns are dictated by the electronic effects of the nitrogen atom and the amino group. The protons of the amino (-NH₂) group often appear as a broad singlet, the chemical shift of which can be variable depending on solvent, concentration, and temperature. rsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ rsc.org Note: Specific peak assignments for complex aromatic systems require advanced 2D NMR techniques and are based on published spectra.

| Chemical Shift (δ) ppm | Multiplicity | Inferred Assignment |

|---|---|---|

| ~8.2-8.4 | Multiplet | Pyridine Ring Protons |

| ~7.3-7.6 | Multiplet | Phenyl Ring Protons |

| ~6.7 | Doublet | Pyridine Ring Proton |

| ~4.5 | Broad Singlet | -NH₂ Protons |

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. Aromatic carbons typically resonate in the range of 110-160 ppm. rsc.org The carbons of the pyridine ring can be distinguished from those of the phenyl ring, and the carbon atom bonded to the amino group (C4) shows a characteristic shift due to the influence of the nitrogen atom. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ rsc.org Note: Assignments are based on published spectra and established chemical shift ranges.

| Chemical Shift (δ) ppm | Inferred Assignment |

|---|---|

| ~148-150 | Pyridine C-H |

| ~145-147 | Pyridine C-NH₂ |

| ~135-137 | Phenyl C (quaternary) |

| ~128-130 | Phenyl C-H |

| ~127-129 | Phenyl C-H |

| ~124-126 | Pyridine C-Phenyl |

| ~108-110 | Pyridine C-H |

1H NMR Spectroscopy

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol . chemscene.com In techniques like electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 171. rsc.org In electron ionization (EI) mass spectrometry, a molecular ion peak (M⁺) would be expected at m/z 170. The fragmentation of aromatic amines in mass spectrometry can be complex, but common fragmentation pathways involve the loss of small neutral molecules or cleavage related to the amine group. miamioh.edulibretexts.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds. As a primary aromatic amine, it is expected to show two distinct N-H stretching bands. specac.com Vibrations associated with the aromatic rings (both phenyl and pyridyl) are also prominent.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C Ring Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the phenyl and pyridine rings constitutes a chromophore that absorbs UV light. libretexts.orglibretexts.org The presence of the amino group, an auxochrome, is expected to interact with the π-system, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenylpyridine. The spectrum is anticipated to show strong absorptions due to π → π* transitions associated with the aromatic system, likely appearing as multiple bands above 200 nm. up.ac.zaresearchgate.net Weaker n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, may also be observed at longer wavelengths. libretexts.org

Luminescence Spectroscopy and Photophysical Property Analysis

The photophysical properties of this compound, particularly its potential for luminescence, are of significant research interest. Phenylpyridine derivatives and aminopyridines are classes of compounds often found to exhibit fluorescence. researchgate.netacs.org The extended π-conjugation across the phenyl and pyridine rings, coupled with the electron-donating amino group, creates a molecular structure conducive to fluorescent emission. Studies on related aminostyrene-conjugated phenylpyridines have shown that fluorescence and photoisomerization are dominant excited-state deactivation pathways. acs.org The investigation of this compound's emission spectrum, quantum yield, and excited-state lifetime would provide fundamental insights into its photophysics, which is crucial for applications in materials science and sensor technology. bohrium.com

X-ray Diffraction Studies for Molecular Structure Elucidation

X-ray diffraction (XRD) is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. In the study of this compound and its derivatives, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its chemical behavior.

Research on related structures, such as derivatives of 3-amino-6-phenylpyridone, has utilized XRD to confirm molecular geometries and analyze interactions with target enzymes. nih.gov For instance, the crystal structure of a complex between a derivative and porcine pancreatic elastase confirmed the binding mode and supported modeling-based design concepts. nih.gov Similarly, structural studies on complexes containing a this compound moiety, such as those with Glycogen Synthase Kinase 3 Beta (GSK-3β), reveal critical inhibitor-enzyme interactions. pdbj.orgrcsb.org The analysis of a GSK-3β complex with a ligand containing the N-(4-phenylpyridin-3-yl) group was resolved to 2.21 Å, providing detailed atomic coordinates. rcsb.org

The crystal structure of N-phenylpyridin-4-amine, an isomer of the title compound, has also been determined, offering insights into the packing and hydrogen bonding motifs that can be expected in related structures. nih.gov In derivatives like 5-Bromo-4-phenylpyridin-2-amine, XRD analysis is key to resolving the impact of substituents on the crystal packing and confirming the regioselectivity of synthesis. These studies often reveal planar ring systems stabilized by intermolecular hydrogen bonds, such as N–H···N interactions, which are critical in crystal engineering.

Table 1: Example Crystallographic Data for a this compound Derivative Complex rcsb.org This table presents data for a complex containing the this compound scaffold to illustrate typical XRD findings.

| Parameter | Value |

| PDB ID | 8DJD |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.21 Å |

| R-Value Work | 0.208 |

| R-Value Free | 0.222 |

| Space Group | Not Specified in Abstract |

| Molecule | Glycogen Synthase Kinase 3 Beta complexed with 3-[(cyclopropylmethyl)amino] -N-(4-phenylpyridin-3-yl)imidazo[1,2-b]pyridazine-8-carboxamide |

Electrochemical Techniques for Electronic Property Assessment

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the electronic properties of molecules by studying their oxidation and reduction behavior. nih.gov These techniques provide valuable data on redox potentials, electron transfer kinetics, and the stability of electrochemically generated species. For this compound, understanding its electronic characteristics is essential for applications in materials science and electrocatalysis.

The electrochemical behavior of aromatic amines and pyridine derivatives has been extensively studied. analchemres.orgmdpi.com Cyclic voltammetry experiments can determine the potential at which a molecule is oxidized or reduced. nih.gov For example, in studies of related pyridine derivatives, CV was used to investigate reaction mechanisms, revealing oxidation and reduction peaks that shift based on the chemical environment. nih.gov In one such study, a reversible oxidation peak was observed at -2.65 V and a reversible reduction peak at -3.14 V vs. Ag/Ag⁺ for a pyridine derivative under an argon atmosphere. nih.gov

The presence of the amine and phenyl groups on the pyridine ring of this compound is expected to significantly influence its redox properties. The amine group, being an electron-donating group, generally makes oxidation easier (occur at a lower potential). analchemres.org Studies on 4-amino-TEMPO derivatives show that substituents on the amino group can systematically tune the redox potential. koreascience.kr For instance, the half-wave potential (E₁/₂) of 4-amino-TEMPO was found to be around -0.05 V, while acylating the amine shifted this potential to approximately 0.94-0.97 V, demonstrating the electronic influence of substituents. koreascience.kr This principle suggests that the electronic properties of this compound could be similarly tuned through derivatization.

Table 2: Example Cyclic Voltammetry Data for Related Amine Compounds nih.govkoreascience.kr This table illustrates typical electrochemical data obtained for pyridine and amine derivatives.

| Compound/Derivative | Technique | Solvent/Electrolyte | Key Finding (Potential vs. Ag/Ag⁺) |

| Pyridine Derivative (S1) | Cyclic Voltammetry | DMF/ⁿBu₄NBF₄ | Reversible Oxidation Peak: -2.65 V |

| Pyridine Derivative (S1) | Cyclic Voltammetry | DMF/ⁿBu₄NBF₄ | Reversible Reduction Peak: -3.14 V |

| 4-Amino-TEMPO | Cyclic Voltammetry | Acetonitrile (B52724)/TEABF₄ | Half-wave Potential (E₁/₂): -0.05 V |

| 4-Acetamide-TEMPO | Cyclic Voltammetry | Acetonitrile/TEABF₄ | Half-wave Potential (E₁/₂): 0.94 V |

Thermogravimetric Analysis

For a compound like this compound, TGA can determine its decomposition temperature (Td), which is often defined as the temperature at which 5% weight loss occurs. This parameter is critical for assessing the material's suitability for applications that involve elevated temperatures. The TGA curve plots the percentage of weight loss against temperature. celignis.com The analysis is typically run under an inert atmosphere, such as nitrogen, to study decomposition without combustion. celignis.com

Table 3: Example TGA Data for Related Organic Compounds researchgate.net This table shows typical thermal stability data obtained from TGA.

| Compound | Decomposition Temperature (Td) at 5% Weight Loss |

| 4-PIMCFTPA (phenanthroimidazole derivative) | 350°C |

| 4-BICFTPA (phenanthroimidazole derivative) | 304°C |

Computational Chemistry and Theoretical Modeling of 3 Phenylpyridin 4 Amine

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) studies, a cornerstone of modern computational chemistry, are not extensively published for 3-Phenylpyridin-4-amine.

Geometry Optimization and Stability Analysis

While theoretical studies on the parent compound, phenylpyridine, have utilized methods like Hartree-Fock (RHF) and DFT (B3LYP) to determine the most stable geometries, specific geometry optimization and stability analysis for this compound are not found in the surveyed literature. researchgate.net For related isomers like 2-, 3-, and 4-phenylpyridine (B135609), computational methods have successfully estimated enthalpies of formation that align well with experimental values, but this specific analysis has not been extended to the aminated derivative in available research. researchgate.net

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for understanding a molecule's reactivity and electronic properties. For many related pyridine (B92270) and bipyridine compounds, these have been calculated to predict reactivity, polarizability, and the HOMO-LUMO energy gap. mdpi.com However, specific HOMO-LUMO data and molecular orbital diagrams for this compound are not detailed in the available scientific literature.

Reaction Pathway and Transition State Analysis

Investigations into reaction pathways, such as C-H activation, have been conducted on related molecules like 2-phenylpyridine (B120327) using DFT calculations to model transition states with various metal catalysts. rsc.org These studies provide insight into the mechanisms of functionalization on the phenylpyridine scaffold. However, similar published analyses focusing on the reaction pathways and transition states specifically involving this compound are absent from the current body of literature.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the photophysical properties of molecules, including their absorption and emission spectra. Such studies have been performed on various pyridine derivatives and metal complexes to understand their electronic transitions. mdpi.com At present, there are no available TD-DFT studies in the literature that specifically detail the photophysical properties of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insight into the stability of ligand-protein complexes and conformational changes. Extensive MD simulations have been reported for derivatives such as N-phenylpyrimidine-4-amine to evaluate their stability when bound to biological targets like FMS-like tyrosine kinase-3. mdpi.comnih.gov However, no specific MD simulation studies for this compound have been found in the reviewed literature.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design. While docking studies have been performed on a vast number of pyridine derivatives to explore their binding modes with various enzymes and receptors, there is no published research detailing molecular docking studies specifically for this compound. mdpi.comnih.govjoseroda.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of compounds like substituted 3-phenylpyridin-4-amines, QSAR studies can be instrumental in predicting their potency as, for example, enzyme inhibitors or receptor antagonists, and in designing new analogues with enhanced activity.

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. These properties are quantified by molecular descriptors, which can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as Hammett constants (σ), which account for the electron-donating or electron-withdrawing nature of substituents.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (log P) or the hydrophobic substituent constant (π), which quantifies the lipophilicity of the molecule or its substituents.

Steric Descriptors: These parameters, such as molar refractivity (MR) and STERIMOL values, describe the size and shape of the molecule or its substituents. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its size, shape, and degree of branching.

A typical QSAR study involves the generation of a dataset of compounds with known biological activities, the calculation of a wide range of molecular descriptors for each compound, and the subsequent application of statistical methods to develop a predictive model. mdpi.com For instance, a Hansch analysis might be employed, which uses linear free-energy related models to correlate biological activity with physicochemical parameters. nih.gov

More advanced, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be applied. nih.gov These techniques align a series of molecules and calculate their steric and electrostatic interaction fields with a probe atom, providing a 3D contour map that highlights regions where modifications to the structure would likely lead to changes in activity. nih.gov For example, a 3D-QSAR model might indicate that bulky substituents in one region of the this compound scaffold are beneficial for activity, while electronegative groups in another region are detrimental.

The validity and predictive power of a developed QSAR model are assessed through rigorous statistical validation, including leave-one-out cross-validation (q²) and external validation with a test set of compounds. nih.gov A statistically robust QSAR model can then be used to screen virtual libraries of related compounds and prioritize the synthesis of those with the highest predicted activity.

To illustrate the descriptors that would be relevant in a QSAR study of this compound derivatives, the following table provides examples:

| Descriptor Type | Example Descriptor | Description | Potential Influence on Activity |

| Electronic | Hammett Sigma (σ) | Measures the electron-donating or electron-withdrawing effect of a substituent on the phenyl ring. | Can affect pKa and hydrogen bonding capabilities of the amine group, influencing receptor binding. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Influences the ability of the molecule to cross cell membranes and reach its target. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a substituent. | Can impact the fit of the molecule into a binding pocket. |

| Topological | Wiener Index (W) | A distance-based topological index that reflects the branching of the molecular skeleton. | Relates to the overall size and shape of the molecule. |

Anomeric Based Oxidation (ABO) Studies

Anomeric Based Oxidation (ABO) is a theoretical concept that has been proposed to explain the final aromatization step in the synthesis of certain heterocyclic compounds, including pyridine derivatives. researchgate.net While direct ABO studies on this compound are not prominently documented, the underlying principles can be applied to understand its reactivity and formation in certain synthetic pathways.

The concept of ABO is particularly relevant in multicomponent reactions used to synthesize complex pyridines. researchgate.net In these reactions, a non-aromatic dihydropyridine (B1217469) intermediate is often formed, which then undergoes oxidation to the final stable aromatic pyridine ring. The ABO model suggests that this oxidation can be driven by anomeric effects, which involve the delocalization of electron density from a lone pair on an atom (like nitrogen) into an adjacent antibonding σ* orbital.

A proposed mechanism, termed "cooperative vinylogous anomeric-based oxidation (CVABO)," has been suggested for the synthesis of various pyridine systems. nih.gov This mechanism posits a hydride transfer from the dihydropyridine intermediate, facilitated by anomeric stabilization, leading to the aromatic product. nih.gov This process can occur in the presence of a catalyst and an oxidizing agent, which can even be atmospheric oxygen. researchgate.net

For a hypothetical synthetic route to a substituted this compound that proceeds through a dihydropyridine intermediate, the CVABO model would provide a rationalization for the final aromatization step. The key features of this model include:

The presence of a suitable leaving group or a proton acceptor.

Stereoelectronic effects that favor the alignment required for the anomeric interaction.

The involvement of a catalyst that can facilitate the hydride transfer.

The table below outlines the key conceptual steps in a hypothetical CVABO mechanism relevant to pyridine synthesis:

| Step | Description | Key Molecular Feature |

| 1. Formation of Dihydropyridine Intermediate | A multicomponent reaction leads to a non-aromatic, partially saturated pyridine ring. | 1,4-Dihydropyridine or similar reduced pyridine core. |

| 2. Anomeric Stabilization | Lone pair electrons on a ring nitrogen atom interact with the antibonding orbital of an adjacent C-H bond. | Favorable orbital overlap between the nitrogen lone pair and the σ*(C-H) orbital. |

| 3. Hydride Transfer | The anomerically activated C-H bond facilitates the transfer of a hydride ion to an acceptor. | Presence of a hydride acceptor (e.g., an oxidant or a catalytic species). |

| 4. Aromatization | Loss of the hydride leads to the formation of a double bond, resulting in the stable aromatic pyridine ring. | The final, thermodynamically stable aromatic pyridine product. |

Theoretical studies applying the ABO model to pyridine derivatives help in understanding reaction mechanisms and in the rational design of synthetic strategies and catalysts for preparing these important heterocyclic compounds. researchgate.net

Applications of 3 Phenylpyridin 4 Amine in Diverse Scientific Domains

Applications in Medicinal Chemistry and Drug Discovery

The 3-phenylpyridin-4-amine core is a privileged structure in medicinal chemistry, providing a foundation for the design of potent and selective agents for a variety of biological targets. Researchers have extensively modified this scaffold to optimize its pharmacological properties, leading to the discovery of compounds with significant activities.

Anticancer Agents and Cytotoxic Activities

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The introduction of different substituents on the pyridine (B92270) and phenyl rings has allowed for the fine-tuning of their antiproliferative activity.

Four series of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine carboxamide scaffolds were designed and synthesized, with their cytotoxic activities evaluated against A549, PC-3, and MCF-7 cancer cell lines. biorxiv.org The results indicated that the introduction of a phenylpyridine-carboxamide scaffold was beneficial for the activity. biorxiv.org Notably, compounds with substituents at the C-3 position of the aryl group displayed better activity than those substituted at the C-4 position. biorxiv.org

In another study, a series of ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives were synthesized and evaluated for their cytotoxicity. brieflands.com Among the tested compounds, MDT-32 and MDT-47, which feature electron-withdrawing fluorine groups on the indole (B1671886) moiety, exhibited enhanced anticancer activity, particularly against ER-α-positive breast cancer cells. brieflands.com

Furthermore, 3-pyridinylidene derivatives of chemically modified lupane (B1675458) and ursane (B1242777) triterpenes have been identified as highly active anticancer agents. medchemexpress.com Compounds 6 and 7 from this series displayed impressive GI50 values across the NCI-60 cancer cell line panel and were found to induce apoptosis. medchemexpress.com

A series of 2,6-diaryl-substituted pyridine and 3,4-dihydropyrimidine-2(1H)-one scaffolds were synthesized and their cytotoxic activities were assessed. oatext.com One of the dihydropyrimidine (B8664642) derivatives, compound 4r, was found to be the most toxic against the MCF-7 cell line. oatext.com

The following table summarizes the cytotoxic activities of selected this compound derivatives:

| Compound ID | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 11j | A549 | 11.59 ± 0.11 µM | biorxiv.org |

| PC-3 | 15.29 ± 0.83 µM | biorxiv.org | |

| MCF-7 | 12.43 ± 0.96 µM | biorxiv.org | |

| MDT-32 | T47D | >50% inhibition | brieflands.com |

| MCF-7 | >50% inhibition | brieflands.com | |

| MDA-MB-231 | >50% inhibition | brieflands.com | |

| Compound 6 | NCI-60 panel | 0.03 µM to 5.9 µM | medchemexpress.com |

| Compound 7 | NCI-60 panel | 0.18–1.53 µM | medchemexpress.com |

| 4r (DHPM derivative) | MCF-7 | 0.17 μg/mL | oatext.com |

Antimicrobial and Antifungal Agents

The this compound scaffold has also been a source of potent antimicrobial and antifungal agents. A new series of N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives were synthesized and showed potent inhibitory activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. mdpi.com The study highlighted that the presence of aromaticity and lipophilicity has a strong relevance to the antimicrobial activity. mdpi.com Several of these diaryl amino pyridine analogs demonstrated MIC values in the range of 5.25-6.5 μg/mL. mdpi.com

In a different study, novel pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their antimicrobial activity. researchgate.net The majority of these compounds exhibited slight to high antimicrobial activity against the tested microorganisms with minimum inhibitory concentrations (MICs) ranging from 0.12–62.5 µg/mL. researchgate.net

Ring-opened analogs of the indoloquinoline alkaloid cryptolepine, specifically 3-phenylaminopyridinium and 3-phenylaminoquinolinium derivatives, were designed to improve potency and lower cytotoxicity. researchgate.net These analogs demonstrated significant potency against opportunistic fungal pathogens like Candida albicans and Cryptococcus neoformans. researchgate.net

The antimicrobial activities of selected this compound derivatives are presented in the table below:

| Compound Series | Tested Organisms | Activity (MIC) | Reference |

| Diaryl amino pyridines | Bacteria and Fungi | 5.25-6.5 μg/mL | mdpi.com |

| Pyrazolo[3,4-b]pyridines | Bacteria and Fungi | 0.12–62.5 µg/mL | researchgate.net |

| 3-Phenylaminopyridinium derivatives | C. albicans, C. neoformans | Potent activity | researchgate.net |

Antimalarial Compounds

The development of new antimalarial agents is a global health priority, and derivatives of this compound have shown promise in this area. A series of 3-phenyl-2-thioxothiazolidin-4-one derivatives were synthesized and evaluated for their in-vitro antimalarial activity against resistant strains of Plasmodium falciparum. nih.gov One compound, MF9, showed the most significant result with a maximum activity (IC50 = 0.85µg/ml). nih.gov

Another study focused on quinoline-based 1,3,4-oxadiazole (B1194373) derivatives and found that compound 8j, N-((2,6-dichloroquinoline-3-yl)methyl)-N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, exhibited excellent activity against a Plasmodium falciparum strain with an IC50 value of 0.089 µg/ml. rsc.org

The antimalarial activities of selected compounds are summarized below:

| Compound ID | Plasmodium falciparum Strain | Activity (IC50) | Reference |

| MF9 | Resistant strain | 0.85 µg/ml | nih.gov |

| 8j | Sensitive strain | 0.089 µg/ml | rsc.org |

Antitubercular Agents

Tuberculosis remains a major global health threat, and there is an urgent need for new and effective drugs. Three new 4-phenylpicolin derivatives with a thiosemicarbazone structure were synthesized and showed very good tuberculostatic activity, with MIC values ranging from 3.1–12.5 µg/mL against Mycobacterium tuberculosis. google.com

In another research effort, a series of phenanthridine (B189435) amide and 1,2,3-triazole derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov The phenanthridine triazole derivative PT-09 was the most active, with MICs of 41.47 and 78.75 μM in MABA and LORA assays, respectively. nih.gov

The antitubercular activities of these derivatives are detailed in the following table:

| Compound Series/ID | Mycobacterium tuberculosis Strain | Activity (MIC) | Reference |

| 4-Phenylpicolin derivatives | H37Rv | 3.1–12.5 µg/mL | google.com |

| PT-09 | H37Rv | 41.47 μM (MABA), 78.75 μM (LORA) | nih.gov |

Enzyme Inhibitors (e.g., LSD1, CH24H, DPP-4)

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease.

LSD1 Inhibitors: Lysine-Specific Demethylase 1 (LSD1) is a key enzyme in carcinogenesis, making it an attractive target for cancer therapy. nih.gov (Hetero)aryl cyclopropylamine (B47189) compounds have been patented as LSD1 inhibitors, with some demonstrating Ki values in the nanomolar range. google.com For instance, one such compound showed a Ki of 550 nM. google.com

CH24H Inhibitors: Cholesterol 24-hydroxylase (CH24H) is a brain-specific enzyme involved in cholesterol homeostasis. medchemexpress.com The development of CH24H inhibitors is a promising strategy for treating neurodegenerative diseases. wikipedia.org A 4-(4-methyl-1-pyrazolyl)pyridine derivative, compound 17, was identified as a potent and highly selective CH24H inhibitor with an IC50 of 8.5 nM. medchemexpress.comdovepress.com

DPP-4 Inhibitors: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics for type 2 diabetes. wikipedia.org While direct studies on this compound are limited, chemical fragment analysis of active DPP-4 inhibitors has shown that pyridine-based fragments are essential for their inhibitory activity. nih.gov

The inhibitory activities against these enzymes are summarized below:

| Target Enzyme | Compound Type | Activity (Ki/IC50) | Reference |

| LSD1 | (Hetero)aryl cyclopropylamine | 550 nM (Ki) | google.com |

| CH24H | 4-(4-methyl-1-pyrazolyl)pyridine derivative (17) | 8.5 nM (IC50) | medchemexpress.comdovepress.com |

| DPP-4 | Pyridine-based fragments | Essential for activity | nih.gov |

Receptor Modulators and Agonists (e.g., K+ channels, progesterone (B1679170) receptor)

The this compound scaffold has also been explored for its ability to modulate the activity of various receptors.

K+ Channel Modulators: 4-aminopyridine (B3432731) (4-AP) is a known potassium (K+) channel blocker used to improve symptoms in multiple sclerosis. wikipedia.org It acts by blocking voltage-gated potassium channels. wikipedia.org While direct studies on this compound are scarce, derivatives of 4-aminopyridine, such as 3-fluoro-5-methylpyridin-4-amine (B577076) (5Me3F4AP), have been developed as novel K+ channel blockers with comparable potency to 4-AP. nih.gov

Progesterone Receptor Modulators: Selective progesterone receptor modulators (SPRMs) have therapeutic potential in various gynecological conditions. While specific this compound derivatives have not been extensively reported as SPRMs, the broader class of non-steroidal progesterone receptor antagonists includes various heterocyclic structures. For example, thiazole (B1198619) derivatives with a phenylamino-1,3,5-triazine backbone have been noted as nonsteroidal progesterone receptor antagonists. researchgate.net

Neurological Disorder Research

Derivatives of aminopyridine, the core structure of this compound, have been extensively investigated for their potential in treating neurological disorders. The most prominent example is 4-aminopyridine (4-AP), also known as fampridine, which is approved for managing symptoms of multiple sclerosis (MS). nih.govwikipedia.org

Mechanism of Action: In demyelinating diseases like MS, the protective myelin sheath around nerve axons is damaged, exposing voltage-gated potassium (Kv) channels. nih.govpensoft.net This leads to an ion leakage that can block the conduction of action potentials. 4-AP functions by blocking these exposed potassium channels, which prolongs the action potential and restores nerve signal conduction. nih.govpensoft.net Its ability to cross the blood-brain barrier is crucial for its therapeutic effect in the central nervous system. nih.gov

Broader Neuroprotective Potential: The therapeutic potential of this class of compounds extends beyond MS. Research has explored various derivatives for other neurodegenerative conditions.

Parkinson's Disease: In preclinical models, certain 4-aminopyridine derivatives have demonstrated neuroprotective properties by inhibiting the expression of α-synuclein, a protein whose aggregation is a hallmark of Parkinson's disease. mdpi.com

Demyelination Models: In a cuprizone-induced demyelination mouse model, newly synthesized 4-AP derivatives were shown to reverse the effects of the toxin and improve memory processes, as indicated by increased latency time in passive avoidance tests. nih.gov

General Neuroprotection: Studies have shown that 4-AP can modulate immune responses and inhibit T-cell proliferation, suggesting it may have properties beyond symptomatic treatment. researchgate.netresearchgate.net

| Compound/Derivative Class | Neurological Application | Key Research Finding |

| 4-Aminopyridine (Fampridine) | Multiple Sclerosis (MS) | Approved for symptomatic treatment of walking disability; blocks Kv channels to improve axonal conduction. nih.govwikipedia.org |

| 4-Aminopyridine Derivatives | Parkinson's Disease (model) | Inhibits α-synuclein expression by over 50% compared to control. mdpi.com |

| Novel 4-AP Derivatives (4b, 4c) | Demyelination (model) | Reversed the effects of cuprizone (B1210641) and improved memory in mice. nih.gov |

Anti-inflammatory and Analgesic Properties

The aminopyridine scaffold is a recognized pharmacophore in the design of agents with anti-inflammatory and analgesic activities. nih.gov

Research Findings:

In Vivo Models: Studies on various aminopyridine derivatives have confirmed their efficacy in animal models. Pyrimidine-4-amine derivatives, for example, showed excellent anti-inflammatory activity in rats, while others demonstrated good analgesic effects in mice compared to standard drugs like Diclofenac and Pentazocin. ijpcbs.com Similarly, certain pyrazole-based carboxamides have shown good anti-inflammatory activity in carrageenan-induced paw edema in rats. nih.gov